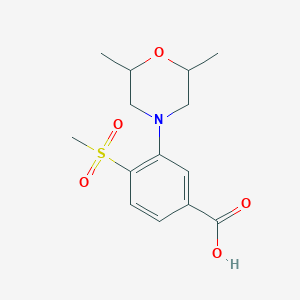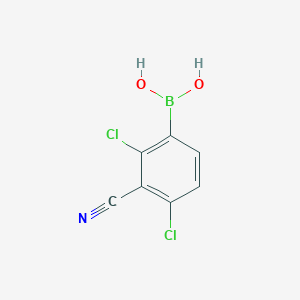
N-(3-Amino-2-methylphenyl)octanamide
Descripción general
Descripción
“N-(3-Amino-2-methylphenyl)octanamide” is a chemical compound used in various scientific research applications . It has a molecular formula of C15H24N2O and a molecular weight of 248.37 .
Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C15H24N2O and a molecular weight of 248.37 . Other specific physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación
N-(3-Amino-2-methylphenyl)octanamide has been studied for its potential applications in scientific research, including cell culture and laboratory experiments. It has been found to have various properties, including antioxidant and anti-inflammatory activities, and has been used in studies of cell metabolism, cell proliferation, and apoptosis. In addition, this compound has been used to study the effects of various drugs on cell cultures, as well as its potential applications in drug delivery systems.
Mecanismo De Acción
The mechanism of action of N-(3-Amino-2-methylphenyl)octanamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in the metabolism of fatty acids and the production of reactive oxygen species. Additionally, this compound has been found to interact with certain proteins in the cell, leading to changes in gene expression and cell signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory activities, and has been found to inhibit the production of reactive oxygen species. Additionally, this compound has been found to modulate the expression of certain genes, leading to changes in cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Amino-2-methylphenyl)octanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it has been found to have various properties, including antioxidant and anti-inflammatory activities, making it a useful tool for studying cell metabolism and cell signaling pathways. However, there are some limitations for the use of this compound in laboratory experiments. It is not soluble in water, so it must be dissolved in organic solvents such as dimethyl sulfoxide or dimethylformamide. Additionally, it is not stable in the presence of light, heat, and air, so it must be stored in a dark, cool, and airtight container.
Direcciones Futuras
There are several potential future directions for the use of N-(3-Amino-2-methylphenyl)octanamide in scientific research. It could be used to study the effects of drugs on cell cultures, as well as its potential applications in drug delivery systems. Additionally, it could be used to study the biochemical and physiological effects of this compound on various tissues and organs. Finally, it could be used to study the effects of this compound on the expression of various genes, leading to changes in cell signaling pathways.
Propiedades
IUPAC Name |
N-(3-amino-2-methylphenyl)octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-3-4-5-6-7-11-15(18)17-14-10-8-9-13(16)12(14)2/h8-10H,3-7,11,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQBGQXHTXHVTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=CC(=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386710.png)



![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1386717.png)
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1386720.png)
![2-[3-(Ethoxycarbonyl)piperidin-1-yl]-5-nitrobenzoic acid](/img/structure/B1386722.png)





